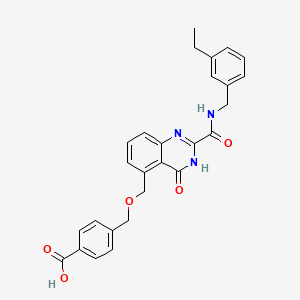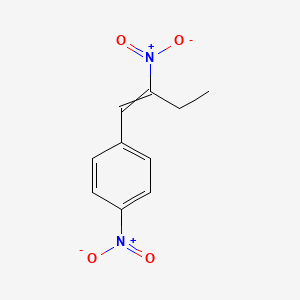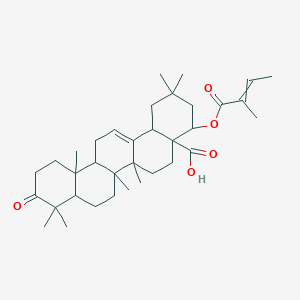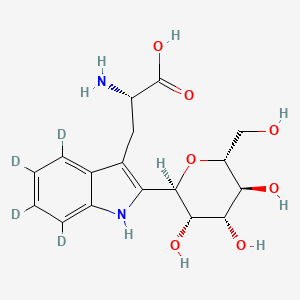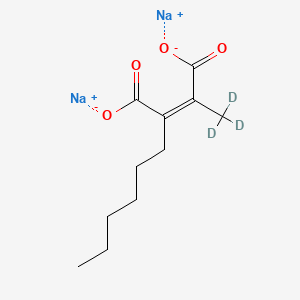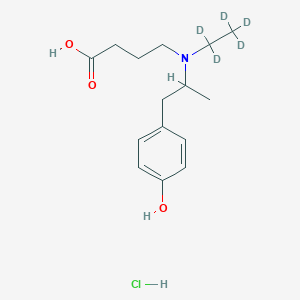
O-desmethyl Mebeverine acid D5 hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-desmethyl Mebeverine acid D5 hydrochloride: is a deuterium-labeled derivative of O-desmethyl Mebeverine acid. This compound is primarily used in scientific research and is known for its high purity and stability. It is a metabolite of Mebeverine, a drug commonly used to treat irritable bowel syndrome by relaxing the muscles in and around the gut .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O-desmethyl Mebeverine acid D5 hydrochloride involves the deuteration of O-desmethyl Mebeverine acid. The process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired product quality. The production is carried out in specialized facilities equipped to handle deuterated compounds .
Analyse Chemischer Reaktionen
Types of Reactions: O-desmethyl Mebeverine acid D5 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
O-desmethyl Mebeverine acid D5 hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Mebeverine metabolites.
Biology: Employed in studies to understand the metabolic pathways of Mebeverine and its derivatives.
Medicine: Investigated for its potential therapeutic effects and as a tool to study drug metabolism.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes.
Wirkmechanismus
The mechanism of action of O-desmethyl Mebeverine acid D5 hydrochloride is similar to that of Mebeverine. It works by relaxing the smooth muscles in the gastrointestinal tract, which helps alleviate symptoms of irritable bowel syndrome. The compound may affect calcium channels and muscarinic receptors, contributing to its muscle-relaxing effects .
Vergleich Mit ähnlichen Verbindungen
O-desmethyl Mebeverine acid: The non-deuterated form of the compound.
Mebeverine: The parent compound from which O-desmethyl Mebeverine acid is derived.
Deuterated analogs of other drugs: Compounds like deuterated Mebeverine and other deuterated metabolites.
Uniqueness: O-desmethyl Mebeverine acid D5 hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification and stability are crucial .
Eigenschaften
Molekularformel |
C15H24ClNO3 |
|---|---|
Molekulargewicht |
306.84 g/mol |
IUPAC-Name |
4-[1-(4-hydroxyphenyl)propan-2-yl-(1,1,2,2,2-pentadeuterioethyl)amino]butanoic acid;hydrochloride |
InChI |
InChI=1S/C15H23NO3.ClH/c1-3-16(10-4-5-15(18)19)12(2)11-13-6-8-14(17)9-7-13;/h6-9,12,17H,3-5,10-11H2,1-2H3,(H,18,19);1H/i1D3,3D2; |
InChI-Schlüssel |
YCTBHUMJHCCIEA-IYSLTCQOSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CCCC(=O)O)C(C)CC1=CC=C(C=C1)O.Cl |
Kanonische SMILES |
CCN(CCCC(=O)O)C(C)CC1=CC=C(C=C1)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-[(1S,2R,3R,4R,15R,16R,17R,18S,32R,34S,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B12428332.png)
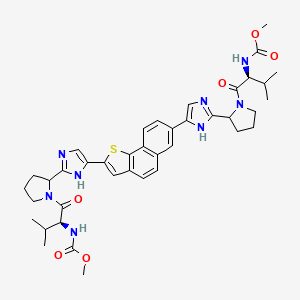
![[(7R,8R)-7-acetyloxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B12428353.png)
![Naphtho[1,2-e][1,3]dioxepin, 1,5,7,7a,8,9,10,11,11a,11b-decahydro-3,3,8,8,11a-pentamethyl-, (7aS,11aS,11bR)-](/img/structure/B12428354.png)
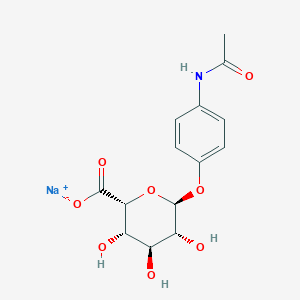
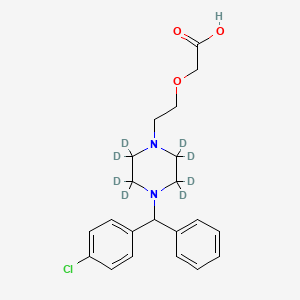
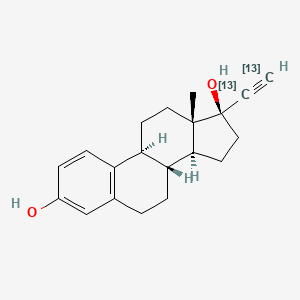
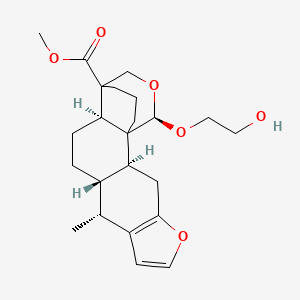
![2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol hydrochloride](/img/structure/B12428376.png)
